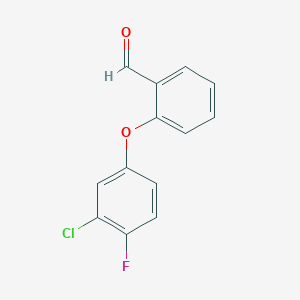
2-(3-氯-4-氟苯氧基)苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(3-Chloro-4-fluorophenoxy)benzaldehyde, while not directly studied in the provided papers, is related to various halogen-substituted benzaldehydes that have been investigated for their unique properties and applications. These compounds are of interest due to their practical relevance in industries such as fragrance, agrochemicals, and pharmaceuticals .
Synthesis Analysis
Although the specific synthesis of 2-(3-Chloro-4-fluorophenoxy)benzaldehyde is not detailed in the provided papers, similar compounds have been synthesized through multi-step procedures. For instance, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue were prepared from corresponding benzazoles . Another related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, was synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was characterized by FT-IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy, and its crystal structure was determined crystallographically . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis .
Chemical Reactions Analysis
The reactivity of halogen-substituted benzaldehydes has been a subject of interest. For instance, 3-chloro-4-methoxybenzaldehyde (3CMBA) undergoes UV-induced conformational isomerization and photochemistry, including decarbonylation upon irradiation at specific wavelengths . Benzaldehyde itself is an important intermediate in the oxidation of aromatic reference fuels, with its oxidation leading to the formation of species like CO, CO2, and phenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogen-substituted benzaldehydes are influenced by their functional groups. The presence of halogen atoms and methoxy groups can affect the acidity, fluorescence, and sensitivity to pH changes. For example, benzoxazole and benzothiazole analogues with fluorophenol moieties exhibit high sensitivity to pH and selectivity in metal cation sensing . The nonlinear optical properties of related compounds have also been studied, revealing good nonlinear optical properties for compounds like 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine .
科学研究应用
代谢研究
- 抗惊厥活性中的代谢:Dimmock 等人 (1999) 的一项研究调查了与 2-(3-氯-4-氟苯氧基)苯甲醛相关的化合物,特别是 4-(4-氟苯氧基)苯甲醛缩氨酮的代谢。该化合物在大鼠中表现出抗惊厥活性,其代谢产生了一个主要的无活性尿代谢物。
聚合和材料科学
- 合成和共聚:Whelpley 等人 (2022) 和 Savittieri 等人 (2022) 的研究涉及苯氧基环取代化合物的合成和共聚,包括 2-(3-氯-4-氟苯氧基)苯甲醛的类似物,与苯乙烯。这些化合物在材料科学中具有潜在应用。
化学传感器和荧光研究
- 用于 pH 检测的化学传感器:Dhawa 等人 (2020) 探索了与 2-(3-氯-4-氟苯氧基)苯甲醛结构相关的化合物作为 pH 的荧光化学传感器。这些化合物可以根据 pH 变化区分正常细胞和癌细胞。
催化和化学反应
- 化学反应中的催化:类似于 Chen 等人 (2017) 的研究已经调查了类似苯甲醛在催化过程中的作用,包括邻位 C-H 羟基化,这在合成化学中很重要。
安全和危害
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-7-10(5-6-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQXCCJFKCPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)
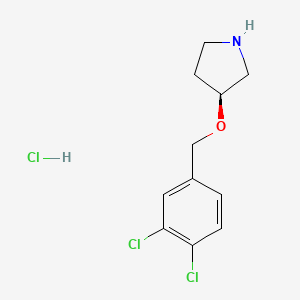
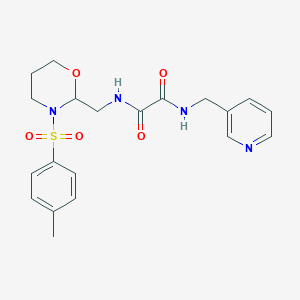
![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)
![4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B3008205.png)
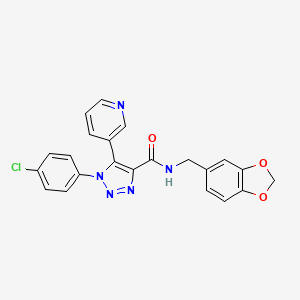

![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)
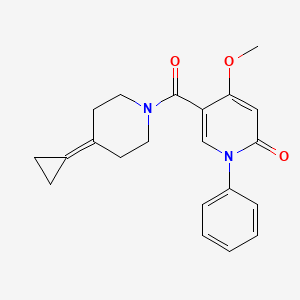
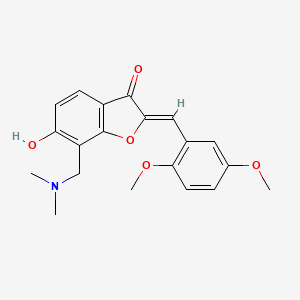
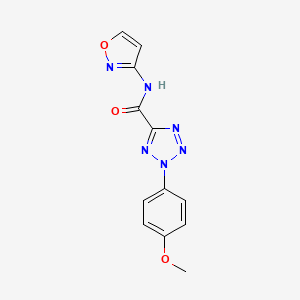
![6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B3008216.png)
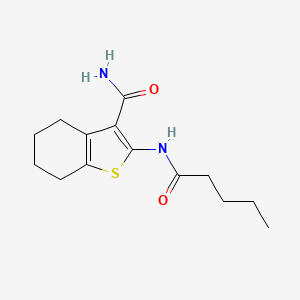
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)